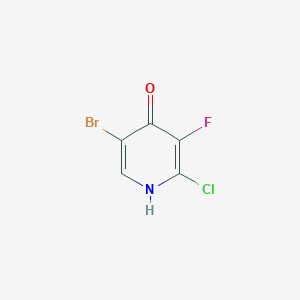

5-Bromo-2-chloro-3-fluoropyridin-4-ol

Description

5-Bromo-2-chloro-3-fluoropyridin-4-ol is a polyhalogenated pyridine derivative with the molecular formula C₅H₂BrClFNO and a molecular weight of 225.35 g/mol. Its structure features a pyridine ring substituted with bromine at position 5, chlorine at position 2, fluorine at position 3, and a hydroxyl group at position 4.

Properties

IUPAC Name |

5-bromo-2-chloro-3-fluoro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClFNO/c6-2-1-9-5(7)3(8)4(2)10/h1H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZQJHKYQGSNKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=C(N1)Cl)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Step Synthesis of 5-Bromo-2-chloropyrimidine (Key Intermediate)

A patented one-step method synthesizes 5-bromo-2-chloropyrimidine, which can be adapted for preparing 5-bromo-2-chloro-3-fluoropyridin-4-ol by further functionalization:

- Raw Materials: 2-hydroxypyrimidine and hydrobromic acid.

- Catalyst: Hydrogen peroxide catalyzes bromination.

- Procedure:

- Heat 2-hydroxypyrimidine with hydrobromic acid and hydrogen peroxide at 30°C for 14 hours to obtain 5-bromo-2-hydroxypyrimidine intermediate.

- React the intermediate with phosphorus oxychloride (chlorinating agent) and organic amine catalysts (triethylamine, diisopropylethylamine, or N,N-dimethylaniline) at 80–120°C for 6–8 hours.

- Purify by extraction, crystallization, and drying.

- Outcomes:

- Yield: 94.1% to 96.2%

- Purity: 98.2% to 98.4%

- Bromine utilization efficiency: ~96–98%

- Advantages: High efficiency, low pollution, minimal smoke, and improved bromine utilization.

Amination and Reduction for Fluorinated Pyridine Derivatives

For introducing amino and fluorine substituents, the following method is effective:

- Raw Materials: 2,3-difluoro-5-chloropyridine and ammonia solution.

- Conditions: React in an autoclave at 140°C for 20–24 hours.

- Work-up: Filter precipitated solid, wash, extract with ethyl acetate, dry over sodium sulfate, evaporate solvent, and recrystallize using petroleum ether.

- Yield: 84–85%

- Notes: No expensive metal catalysts except Pd/C for hydrogenation reduction; mild conditions; no column chromatography required.

Bromination and Diazotization for Dichloropyridine Derivatives

To obtain 5-bromo-2,4-dichloropyridine, a related intermediate:

- Step 1: Bromination

- Starting from 2-amino-4-chloropyridine dissolved in methylene chloride at 0°C.

- Add N-bromo-succinimide slowly; stir for 30 minutes.

- Purify by solvent removal, acetic acid ethyl dissolution, salt elution, ethyl acetate extraction, and drying.

- Yield: >80%

- Step 2: Diazotization and Chlorination

- Dissolve intermediate in concentrated HCl at −30°C.

- Add sodium nitrite slowly at −30°C; stir for 1 hour.

- Add cuprous chloride; warm to room temperature.

- Extract, wash, dry, concentrate, and purify by chromatography.

- Total yield: >50%

- Significance: Avoids dangerous reagents, uses mild conditions, suitable for scale-up.

Comparative Data Table of Preparation Methods

Research Findings and Practical Considerations

- The one-step synthesis method significantly improves production efficiency by more than four times compared to traditional methods, with a high bromine utilization rate (~98%), reducing raw material waste and environmental impact.

- Amination and reduction steps provide a straightforward route to introduce amino and fluorine substituents on the pyridine ring without costly catalysts or harsh conditions, facilitating industrial scale-up.

- Bromination followed by diazotization and chlorination offers a reliable pathway to dichlorinated-bromopyridine intermediates, which can be further transformed into the target compound.

- Purification techniques such as crystallization, solvent extraction, and drying are critical to achieving high purity (above 98%) essential for pharmaceutical or agrochemical applications.

- Reaction temperature control and catalyst choice are pivotal for selectivity and yield optimization.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-3-fluoropyridin-4-ol undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using reagents like organometallic compounds in Suzuki-Miyaura coupling reactions.

Oxidation and Reduction Reactions: The hydroxyl group at the fourth position can undergo oxidation to form corresponding ketones or reduction to form alcohol derivatives.

Nucleophilic Aromatic Substitution: The presence of electron-withdrawing halogen atoms makes the compound susceptible to nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters under mild conditions to form carbon-carbon bonds.

Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce corresponding ketones and alcohols.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

5-Bromo-2-chloro-3-fluoropyridin-4-ol serves as an essential building block in organic chemistry. It is utilized in the synthesis of complex heterocyclic compounds and pharmaceuticals. The presence of multiple halogen substituents allows for diverse reactivity patterns, making it suitable for various coupling reactions, such as:

- Palladium-Catalyzed Coupling Reactions : The bromine atom can participate in Suzuki and Stille coupling reactions to form biaryl compounds.

- Nucleophilic Substitution Reactions : The fluorine atom can be replaced by nucleophiles under specific conditions, facilitating the formation of substituted pyridines .

Pharmaceutical Applications

Active Pharmaceutical Ingredients (APIs)

The compound is recognized for its role as a molecular scaffold in drug discovery. It has been investigated for its potential as an inhibitor for several biological targets:

- Neuropeptide Y Receptor Y5 Inhibitors : This receptor is involved in appetite regulation and stress response, making it a target for obesity and anxiety treatments.

- SARS-CoV-2 Main Protease Inhibitors : Given the global health crisis posed by COVID-19, compounds like this compound are being studied for their ability to inhibit viral replication.

- Indoleamine 2,3-Dioxygenase (IDO) Inhibitors : IDO plays a role in cancer immunotherapy by modulating immune responses; thus, inhibitors can enhance anti-tumor immunity .

Materials Science

Applications in Electronics

In the field of materials science, this compound is utilized in the development of organic semiconductors and organic light-emitting diodes (OLEDs). Its electron-deficient nature and aromaticity make it suitable for:

- Semiconductor Fabrication : The compound can be incorporated into host materials for OLED applications due to its favorable electronic properties .

Case Studies

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-3-fluoropyridin-4-ol depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can influence the compound’s binding affinity and specificity towards these targets. The hydroxyl group can also participate in hydrogen bonding interactions, further affecting the compound’s activity.

Comparison with Similar Compounds

Structural and Electronic Effects

- Substituent Positions: The hydroxyl group at position 4 in the target compound distinguishes it from analogs like 5-bromo-2-chloropyridin-3-ol (hydroxyl at position 3) and 2-fluoro-3-bromo-5-hydroxypyridine (hydroxyl at position 5) .

- Halogen Diversity : The combination of Br, Cl, and F in the target compound creates strong electron-withdrawing effects, which could deactivate the pyridine ring toward electrophilic substitution but activate it for nucleophilic aromatic substitution or metal-catalyzed cross-coupling (e.g., Br at position 5 is a common site for Suzuki reactions) .

Physicochemical Properties

- Polarity: The hydroxyl group increases water solubility compared to non-hydroxylated analogs like 5-bromo-2-chloro-3-fluoropyridine .

- Lipophilicity : Halogens (Br, Cl, F) increase molecular weight and lipophilicity, which may enhance membrane permeability in biological systems. However, the hydroxyl group counterbalances this effect .

Biological Activity

5-Bromo-2-chloro-3-fluoropyridin-4-ol is a halogenated pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

This compound has the following chemical structure:

- Molecular Formula : C5H3BrClFN

- Molecular Weight : 207.45 g/mol

The presence of halogen atoms (bromine, chlorine, and fluorine) in its structure contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The halogen substituents can enhance the compound's lipophilicity, potentially improving its membrane permeability and bioavailability. Preliminary studies suggest that it may exert effects through:

- Enzyme Inhibition : Compounds with similar structures have shown potential in inhibiting specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluating its effectiveness against several bacterial strains found that it inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines by activating caspase pathways. The half-maximal inhibitory concentration (IC50) values for various cancer cell lines are summarized below:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF7 (breast cancer) | 20 |

| A549 (lung cancer) | 10 |

These results indicate a promising potential for further development as an anticancer therapeutic.

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A comprehensive study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various halogenated pyridine derivatives, including this compound. The study reported that compounds with multiple halogen substitutions exhibited enhanced activity against resistant bacterial strains, highlighting the importance of structural modifications in drug design .

- Anticancer Mechanism Investigation : A research article focused on the mechanisms underlying the anticancer effects of halogenated pyridines demonstrated that this compound activates apoptotic pathways through reactive oxygen species (ROS) generation. This study utilized flow cytometry to assess cell viability and apoptosis rates, confirming the compound's effectiveness against different cancer cell lines .

Q & A

Basic Research Questions

Q. What are reliable synthetic routes for 5-Bromo-2-chloro-3-fluoropyridin-4-ol, and how can competing halogen reactivities be managed?

- Methodology : Halogenation of pyridine derivatives often involves sequential nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling. The hydroxyl group at position 4 may require protection (e.g., silylation or acetylation) to prevent undesired side reactions during bromination or chlorination. For example, fluorination can be achieved using Selectfluor® under controlled conditions, while bromination may employ N-bromosuccinimide (NBS) in acidic media .

- Key Considerations : Regioselectivity is influenced by the electron-withdrawing effects of existing substituents. The hydroxyl group directs electrophilic substitution to adjacent positions, necessitating protective strategies .

Q. How can researchers characterize the purity and structural identity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : NMR is critical for confirming fluorine incorporation, while and NMR resolve substitution patterns. Coupling constants in NMR help distinguish ortho, meta, and para substituents .

- Mass Spectrometry (HRMS) : High-resolution mass spectrometry validates molecular formula, especially given the isotopic signatures of bromine (/) and chlorine (/) .

- HPLC-PDA : Purity assessment via reverse-phase HPLC with photodiode array detection ensures no residual starting materials or byproducts .

Advanced Research Questions

Q. What strategies enable regioselective functionalization of this compound for derivatization studies?

- Directing Group Utilization : The hydroxyl group at position 4 can act as a transient directing group for metal-catalyzed C–H activation. For example, palladium-catalyzed C–H arylation at position 6 may proceed selectively when the hydroxyl group is temporarily protected as a pivaloyl ester .

- Halogen Reactivity Hierarchy : Bromine at position 5 is more reactive than chlorine at position 2 in cross-coupling reactions (e.g., Suzuki-Miyaura). Use of Pd(PPh) and arylboronic acids selectively targets bromine, leaving chlorine intact for subsequent transformations .

Q. How can researchers resolve contradictions in reported spectral data for halogenated pyridinols?

- Reproducibility Protocols :

- Synthetic Repetition : Reproduce synthesis using high-purity reagents (e.g., >97% halogenation agents) to minimize side products .

- Multi-Technique Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare with computational predictions (DFT-based chemical shift calculations) .

- Collaborative Data Sharing : Cross-reference with databases like CAS SciFinder to identify outliers in melting points or spectral peaks .

Q. What are the mechanistic implications of competing reaction pathways in the hydrolysis of this compound?

- Pathway Analysis :

- Acidic vs. Basic Conditions : Under basic conditions, the hydroxyl group deprotonates, activating the ring for nucleophilic attack at position 2 (chlorine displacement). In acidic media, protonation of the hydroxyl group shifts reactivity to position 5 (bromine displacement) .

- Kinetic vs. Thermodynamic Control : Temperature-dependent studies (e.g., 25°C vs. 80°C) reveal whether products result from kinetic (fast, less stable) or thermodynamic (slow, more stable) pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.